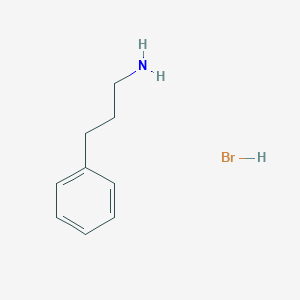
Phenylpropylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylpropylammonium bromide is an organic compound with the molecular formula C9H14BrN. It is a quaternary ammonium salt that has found applications in various fields, including chemistry, biology, and materials science. This compound is known for its role in the synthesis of perovskite materials and its potential use in optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
Phenylpropylammonium bromide can be synthesized through the reaction of phenylpropylamine with hydrobromic acid. The reaction typically involves the following steps:
Preparation of Phenylpropylamine: Phenylpropylamine is synthesized by the reduction of phenylpropanone using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of this compound: Phenylpropylamine is then reacted with hydrobromic acid (HBr) to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of the amine to the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
化学反应分析
Types of Reactions
Phenylpropylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ammonium salts.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the formation of silver bromide (AgBr) and the corresponding ammonium nitrate.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the phenylpropyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the phenylpropyl group.
Major Products Formed
Substitution Reactions: Formation of new ammonium salts with different anions.
Oxidation: Formation of oxidized derivatives of the phenylpropyl group.
Reduction: Formation of reduced derivatives of the phenylpropyl group.
科学研究应用
Phenylpropylammonium bromide has several scientific research applications:
Biology: It may be used in studies involving the interaction of ammonium salts with biological molecules.
作用机制
The mechanism of action of phenylpropylammonium bromide involves its interaction with various molecular targets. In the context of perovskite synthesis, it acts as a passivating agent, reducing defects at grain boundaries and interfaces . This enhances the efficiency and stability of perovskite-based devices by improving carrier extraction and reducing non-radiative recombination losses.
相似化合物的比较
Phenylpropylammonium bromide can be compared with other quaternary ammonium salts, such as:
Phenethylammonium iodide: Used in similar applications for perovskite synthesis but with different halide ions.
Tetramethylammonium bromide: A simpler quaternary ammonium salt used in various chemical reactions.
Benzyltrimethylammonium chloride: Another quaternary ammonium salt with a benzyl group instead of a phenylpropyl group.
This compound is unique due to its specific structure, which imparts distinct properties in the formation of perovskite materials and other applications.
属性
分子式 |
C9H14BrN |
|---|---|
分子量 |
216.12 g/mol |
IUPAC 名称 |
3-phenylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
InChI 键 |
AKNWFTSJWORAMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCN.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





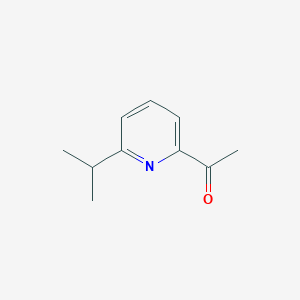
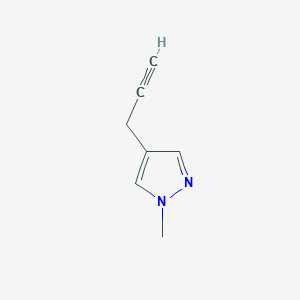

![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
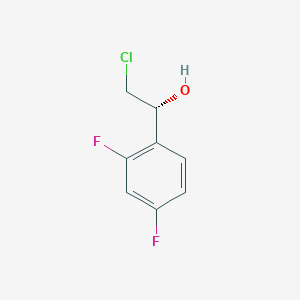
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)

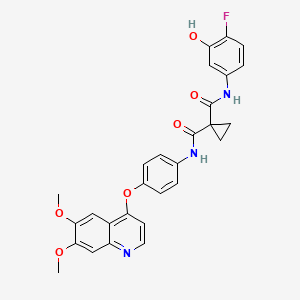


![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
